REACTION_CXSMILES
|
Cl.[CH:2]([NH:5][CH2:6][C:7]([OH:9])=[O:8])([CH3:4])[CH3:3].[P:10]([OH:13])([OH:12])[OH:11].Cl.[CH2:15]=O>O.C(O)C>[CH:2]([N:5]([CH2:15][P:10]([OH:13])([OH:12])=[O:11])[CH2:6][C:7]([OH:9])=[O:8])([CH3:4])[CH3:3] |f:0.1|
|
Name
|
|
Quantity
|
363 g
|
Type
|
reactant
|
Smiles
|
Cl.C(C)(C)NCC(=O)O
|
Name
|
|
Quantity
|
205 g
|
Type
|
reactant
|
Smiles
|
P(O)(O)O
|
Name
|
|
Quantity
|
1.7 L
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
231 g
|
Type
|
reactant
|
Smiles
|
C=O
|
Name
|
|
Quantity
|
300 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
500 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
108 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
To a 5 L 3-necked flask fitted with a mechanical stirrer
|
Type
|
ADDITION
|
Details
|
thermometer, addition funnel, and condenser
|
Type
|
CUSTOM
|
Details
|
giving a solution
|
Type
|
TEMPERATURE
|
Details
|
The resulting yellow solution was refluxed for 8.5 hours
|
Duration
|
8.5 h
|
Type
|
CUSTOM
|
Details
|
All volatiles were removed by vacuum distillation
|
Type
|
CUSTOM
|
Details
|
to leave a yellow oil
|
Type
|
CUSTOM
|
Details
|
precipitation of the product
|
Type
|
FILTRATION
|
Details
|
The crystals were collected by filtration
|
Type
|
WASH
|
Details
|
washed with ethyl alcohol, and air
|
Type
|
CUSTOM
|
Details
|
dried
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)N(CC(=O)O)CP(=O)(O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 322 g | |
YIELD: PERCENTYIELD | 64% | |
YIELD: CALCULATEDPERCENTYIELD | 64.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |